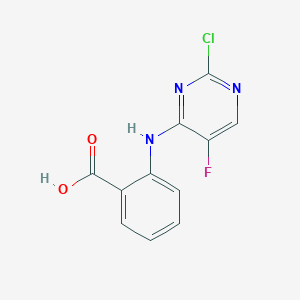

2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Chundawat, Sharma, and Bhagat (2014) explores the microwave-assisted synthesis of fluorine-containing heterocyclic systems similar to 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid, evaluating their in vitro antibacterial and antifungal activities. This research suggests potential applications in developing antimicrobial agents (Chundawat, Sharma, & Bhagat, 2014).

Novel Fluoroionophores Development

Hong, Lin, Hsieh, and Chang (2012) have developed a series of fluoroionophores from derivatives related to 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid, demonstrating their application in selectively chelating metal cations like Zn+2. This work highlights the chemical's potential in creating sensitive probes for metal ion detection in various settings (Hong, Lin, Hsieh, & Chang, 2012).

Corrosion Inhibition

Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) investigated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives, structurally related to 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid, as corrosion inhibitors for mild steel in HCl solution. This study provides insight into the potential industrial applications of such compounds in protecting metals from corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis of Substituted Benzoic Acids

Hordiyenko, Tkachuk, Shishkanu, Tkachuk, and Shishkina (2020) developed a new approach for synthesizing substituted 2-(pyrimidin-2-yl)benzoic acids, showcasing the chemical's role in the preparation of compounds with potential pharmacological properties (Hordiyenko et al., 2020).

Fluorescence Probes Development

Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) designed novel fluorescence probes to detect highly reactive oxygen species (hROS), utilizing structures related to 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid. These probes can distinguish specific reactive species, offering tools for studying oxidative stress in biological systems (Setsukinai et al., 2003).

properties

IUPAC Name |

2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O2/c12-11-14-5-7(13)9(16-11)15-8-4-2-1-3-6(8)10(17)18/h1-5H,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPENGEZWXGBLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

![Ethyl 2-(2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2764637.png)